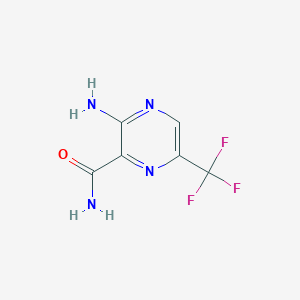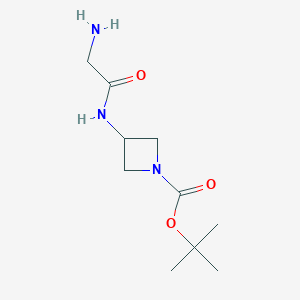
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, a propyl group at the fifth position, and a carbonitrile group at the third position on the pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-methyl-5-propylpyridine-3-carbonitrile using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-6-methyl-5-propylpyridine-3-carbonitrile.
Oxidation: Formation of 2-chloro-6-formyl-5-propylpyridine-3-carbonitrile.
Reduction: Formation of 2-chloro-6-methyl-5-propylpyridine-3-amine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a carbonitrile group.
2-Chloro-6-methyl-3-pyridinecarboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the propyl group at the fifth position and the carbonitrile group at the third position distinguishes it from other similar compounds, potentially leading to different applications and effects.
Eigenschaften
Molekularformel |
C10H11ClN2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
2-chloro-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-3-4-8-5-9(6-12)10(11)13-7(8)2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NZHDEMRBBZDREI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(N=C1C)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


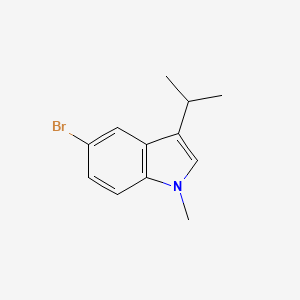

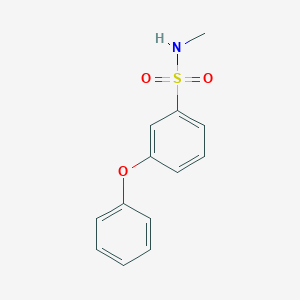
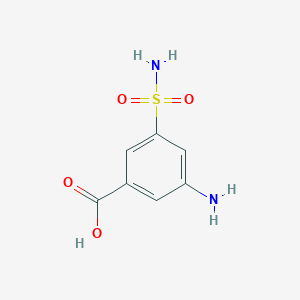
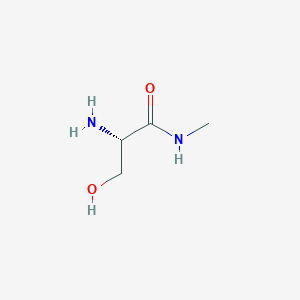
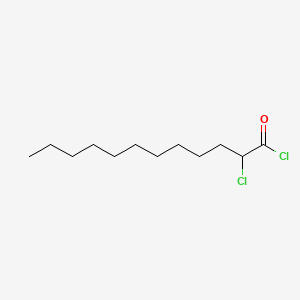
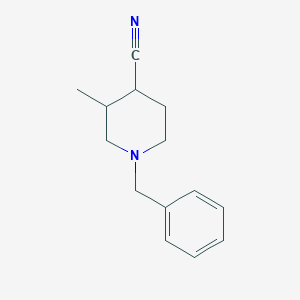

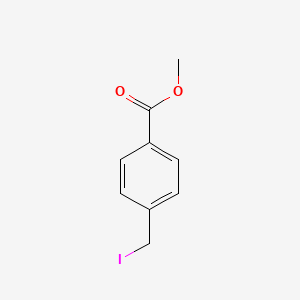
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)

